

**Technical Support Center: Reducing** 

**Recombination Losses in SubNC-Based Devices** 

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sub-bandgap nanocrystal (**SubNC**)-based devices. The focus is on identifying and mitigating recombination losses to enhance device performance.

## **Troubleshooting Guide**

This section addresses common problems encountered during the fabrication and characterization of **SubNC**-based devices, offering potential solutions and experimental approaches to diagnose the issues.

Q1: My **SubNC** solar cell shows low open-circuit voltage (Voc) and fill factor (FF). What are the likely causes related to recombination?

A1: Low Voc and FF are often primary indicators of significant recombination losses within a solar cell. In **SubNC**-based devices, several factors can contribute to this:

High density of surface trap states: SubNCs, particularly colloidal quantum dots (QDs), have
a large surface-area-to-volume ratio, making them susceptible to surface defects. These
defects can act as non-radiative recombination centers, where charge carriers are trapped
and recombine before they can be extracted. This is a dominant loss mechanism in many
QD solar cells.



- Poor energy level alignment: A mismatch in energy levels between the SubNC absorber layer and the adjacent electron or hole transport layers (ETL/HTL) can create energy barriers. These barriers can impede charge extraction and increase the probability of interfacial recombination.
- Bulk defects within the **SubNC**s: While surface defects are often more significant, defects within the crystal structure of the nanocrystals can also contribute to recombination.
- Incomplete or ineffective ligand exchange: The long-chain organic ligands used during SubNC synthesis are typically insulating and must be replaced with shorter, conductive ligands to facilitate charge transport. An incomplete or poorly executed ligand exchange process can leave insulating ligands that hinder charge extraction and promote recombination.

#### Troubleshooting Steps:

- Surface Passivation: Experiment with different surface passivation strategies. This can involve treating the **SubNC** film with a solution of a passivating agent. For instance, a stepwise passivation strategy using iodine followed by a post-passivation treatment with a halogen (Cl, Br, or I) has been shown to reduce both electron and hole-trapping states.[1]
- Interface Engineering: Introduce a thin interface passivation layer. For example, a thin layer
  of ZnO nanocrystals between a Mg-doped ZnO ETL and a PbS QD film has been
  demonstrated to decrease interface recombination and improve power conversion efficiency.
   [2]
- Ligand Exchange Optimization: Systematically vary the conditions of your ligand exchange process, including the type of ligand, concentration, and treatment time. Characterize the extent of ligand exchange using techniques like Fourier-transform infrared spectroscopy (FTIR).
- Characterize Recombination Dynamics: Utilize advanced characterization techniques like Transient Photovoltage (TPV) and Time-Resolved Photoluminescence (TRPL) to directly measure carrier lifetimes and identify the dominant recombination pathways.

Q2: I am observing a rapid decay in the photoluminescence of my **SubNC**s. How can I determine if this is due to non-radiative recombination?

### Troubleshooting & Optimization





A2: A rapid photoluminescence (PL) decay is a strong indication of non-radiative recombination processes competing with the desired radiative recombination. Time-Resolved Photoluminescence (TRPL) spectroscopy is the primary technique to investigate this.

By fitting the TRPL decay curve, you can extract the lifetimes of different recombination processes. A multi-exponential decay is often observed, which can be deconvoluted into components representing different recombination channels. A fast decay component is typically attributed to surface-related non-radiative recombination, while a slower component is associated with intrinsic radiative recombination. A significant contribution from the fast decay component suggests a high density of surface trap states.

Q3: My device performance is unstable and degrades quickly when exposed to air. What is the likely cause and how can I improve stability?

A3: Instability and rapid degradation in air are common issues in **SubNC**-based devices, often linked to surface chemistry. The surface of the nanocrystals can be sensitive to oxygen and moisture, which can introduce new defect states or alter the existing surface passivation. This leads to an increase in non-radiative recombination and a corresponding decrease in device performance.

#### Strategies to Improve Stability:

- Inorganic Passivation: Utilize more robust inorganic passivation layers. For example, forming
  a thin, stable shell of a wider bandgap semiconductor around the SubNC core (creating a
  core-shell structure) can physically protect the core from the environment and passivate
  surface states.
- Ligand Engineering: Employ ligands that provide better surface coverage and are less susceptible to degradation. For instance, in-situ passivation during QD synthesis by engineering the precursors can lead to better surface coverage and improved stability.[3][4]
- Encapsulation: Encapsulate the finished device to provide a physical barrier against oxygen and moisture. While this does not address the intrinsic stability of the **SubNC** layer, it is a practical approach to extend the lifetime of the device.

## **Frequently Asked Questions (FAQs)**







Q1: What are the main types of recombination losses in SubNC-based devices?

A1: The primary recombination mechanisms in **SubNC**-based devices are:

- Shockley-Read-Hall (SRH) Recombination: This is a non-radiative process that occurs via
  defect states (traps) within the bandgap of the semiconductor. In SubNCs, these defects are
  predominantly located on the surface. An electron is captured by a trap state and then
  recombines with a hole, releasing energy in the form of heat (phonons). This is often the
  dominant recombination loss mechanism in QD solar cells.
- Radiative Recombination: This is the direct recombination of an electron and a hole, resulting
  in the emission of a photon. While this is the desired process for light-emitting applications,
  in solar cells, it represents a fundamental loss mechanism as the emitted photon is not
  converted to electrical energy.
- Auger Recombination: This non-radiative process involves three charge carriers. An electron
  and a hole recombine, and the excess energy is transferred to a third carrier (either an
  electron or a hole), which is then excited to a higher energy state. This process is most
  significant at high carrier concentrations, such as under high illumination intensities or in
  heavily doped materials.

Q2: What is surface passivation and why is it crucial for **SubNC** devices?

A2: Surface passivation is the process of treating the surface of a material to reduce the density of defect states. In **SubNC**s, which have a very high surface-to-volume ratio, the surface is often riddled with "dangling bonds" and other imperfections that act as trap states for charge carriers. These trap states facilitate non-radiative SRH recombination, which is a major source of efficiency loss.

Passivation works by chemically bonding molecules (passivating agents) to these surface defects, effectively "healing" them and removing the trap states from the bandgap. This reduces non-radiative recombination, leading to longer carrier lifetimes, higher photoluminescence quantum yields, and improved device performance.

Q3: How do I choose the right passivation strategy for my **SubNCs**?



A3: The choice of passivation strategy depends on the specific **SubNC** material system, the intended application, and the fabrication process. Some common strategies include:

- Ligand Exchange: Replacing the native, long-chain insulating ligands from the synthesis with shorter, more conductive ligands that also passivate the surface. Common examples for PbS QDs include halide ligands (e.g., from tetrabutylammonium iodide) and short-chain organic molecules.
- Core-Shell Structures: Growing a thin shell of a wider bandgap semiconductor material around the SubNC core. This provides a physical barrier and passivates the surface of the core.
- Post-Treatment with Passivating Agents: Exposing the SubNC film to a solution or vapor of a
  passivating agent after film deposition. For example, a stepwise passivation using iodine
  followed by a halogen treatment has shown to be effective for PbS QD films.[1]

The effectiveness of a passivation strategy is typically evaluated by measuring the change in photoluminescence quantum yield (PLQY), carrier lifetime (using TRPL), and ultimately, the performance of the final device.

### **Data Presentation**

The following tables summarize quantitative data on the impact of different passivation strategies on the performance of PbS quantum dot solar cells.

Table 1: Effect of ZnO Nanocrystal Interface Passivation Layer on PbS QD Solar Cell Performance[2]

| Device<br>Configuration               | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
|---------------------------------------|---------|--------------|--------|---------|
| ITO/MZO/PbS/A<br>u (Control)          | 0.54    | 23.36        | 43.47  | 5.52    |
| ITO/MZO/ZnO<br>NC/PbS/Au<br>(Optimal) | 0.56    | 26.72        | 47.12  | 7.09    |



Table 2: Performance of PbS QD Solar Cells with Different Halogen Post-Passivation Treatments[1]

| Post-<br>Passivation<br>Treatment | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
|-----------------------------------|---------|--------------|--------|---------|
| Control (lodine only)             | 0.61    | 29.8         | 62.1   | 11.3    |
| Chlorine                          | 0.64    | 30.5         | 63.6   | 12.4    |
| Bromine                           | 0.63    | 30.2         | 62.8   | 12.0    |
| Iodine                            | 0.62    | 30.0         | 62.5   | 11.6    |

# **Experimental Protocols**

1. Transient Photovoltage (TPV) Measurement

Objective: To measure the carrier recombination lifetime in a **SubNC** solar cell under opencircuit conditions.

#### Methodology:

- Device Preparation: The SubNC solar cell is placed in a measurement setup that allows for both electrical probing and optical excitation.
- Steady-State Illumination: The device is illuminated with a constant, background light source (e.g., a solar simulator or a high-power LED) to bring it to a steady-state open-circuit voltage (Voc).
- Pulsed Laser Excitation: A short, low-intensity laser pulse (typically in the nanosecond range)
  is used to create a small perturbation in the carrier density. The wavelength of the laser
  should be chosen to be strongly absorbed by the SubNC layer.
- Voltage Decay Measurement: The subsequent decay of the photovoltage back to its steadystate value is measured using a high-speed oscilloscope.



- Data Analysis: The decay of the photovoltage transient is typically fitted to an exponential function to extract the carrier lifetime (τ). The measurement is repeated at different background light intensities to determine the dependence of the carrier lifetime on the carrier density.
- 2. Time-Resolved Photoluminescence (TRPL) Spectroscopy

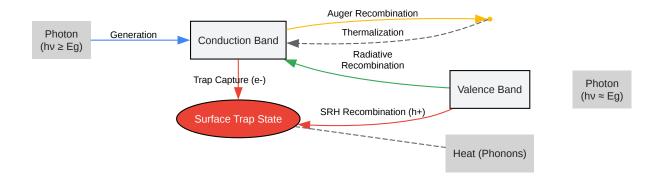
Objective: To measure the lifetime of excited states and investigate recombination dynamics in **SubNC** materials.

#### Methodology:

- Sample Preparation: A thin film or a solution of the SubNCs is placed in the sample holder of the TRPL spectrometer.
- Pulsed Laser Excitation: The sample is excited with a short-pulsed laser (typically
  picosecond or femtosecond). The excitation wavelength is chosen to be above the bandgap
  of the SubNCs.
- Photoluminescence Collection: The emitted photoluminescence is collected and directed to a monochromator to select a specific emission wavelength.
- Single-Photon Counting: The time difference between the laser pulse and the arrival of the first photon at a highly sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube) is measured.
- Histogram Generation: This process is repeated for millions of excitation pulses, and a histogram of the arrival times of the photons is generated. This histogram represents the photoluminescence decay profile.
- Data Analysis: The decay curve is fitted with one or more exponential decay functions to determine the characteristic lifetime(s) of the radiative and non-radiative recombination processes.

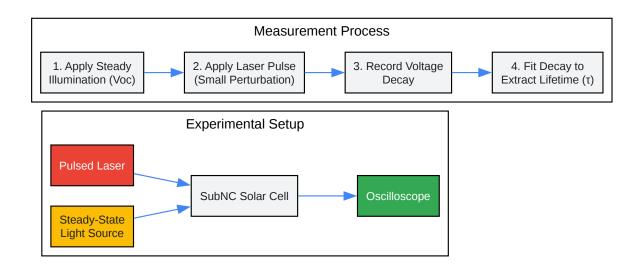
### **Visualizations**





Click to download full resolution via product page

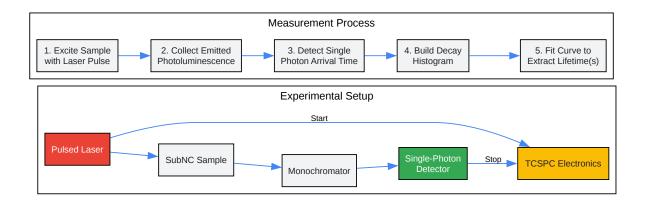
Caption: Recombination pathways in a SubNC.



Click to download full resolution via product page

Caption: Workflow for Transient Photovoltage (TPV) measurement.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] In Situ Passivation for Efficient PbS Quantum Dot Solar Cells by Precursor Engineering | Semantic Scholar [semanticscholar.org]
- 4. in-situ-passivation-for-efficient-pbs-quantum-dot-solar-cells-by-precursor-engineering Ask this paper | Bohrium [bohrium.com]
- To cite this document: BenchChem. [Technical Support Center: Reducing Recombination Losses in SubNC-Based Devices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115412#reducing-recombination-losses-in-subnc-based-devices]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com